(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3,4,5-triethoxybenzoate
Description
The compound “(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3,4,5-triethoxybenzoate” features a benzo[d][1,2,3]triazin-4(3H)-one core fused with a methyl 3,4,5-triethoxybenzoate moiety. The 3,4,5-triethoxy substitution on the benzoate group likely enhances solubility and steric effects, while the triazinone core may participate in nucleophilic displacement or cyclization reactions.
Properties
IUPAC Name |
(4-oxo-1,2,3-benzotriazin-3-yl)methyl 3,4,5-triethoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O6/c1-4-27-17-11-14(12-18(28-5-2)19(17)29-6-3)21(26)30-13-24-20(25)15-9-7-8-10-16(15)22-23-24/h7-12H,4-6,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUNIALPTDSZIFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)OCN2C(=O)C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3,4,5-triethoxybenzoate typically involves multiple steps:
-
Formation of the Triazinone Core: : The triazinone core can be synthesized through a cyclization reaction involving an appropriate precursor such as an aminobenzonitrile derivative. This reaction often requires the use of a strong acid or base as a catalyst and is conducted under reflux conditions to ensure complete cyclization.
-
Attachment of the Methyl Group: : The next step involves the introduction of a methyl group to the triazinone core. This can be achieved through a methylation reaction using reagents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
-
Coupling with Triethoxybenzoate: : The final step is the esterification reaction where the triazinone derivative is coupled with 3,4,5-triethoxybenzoic acid. This reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound would involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazinone core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can also occur, especially at the carbonyl group of the triazinone, resulting in the formation of reduced triazinone derivatives.
Substitution: The compound is susceptible to nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
Chemistry
In chemistry, (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3,4,5-triethoxybenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. Studies have indicated its ability to interact with enzymes involved in various metabolic pathways, suggesting its use in the treatment of diseases such as cancer and neurodegenerative disorders.
Medicine
In medicine, the compound is being investigated for its therapeutic potential. Its ability to inhibit specific enzymes and interact with biological targets makes it a promising candidate for the development of new drugs. Research is ongoing to determine its efficacy and safety in clinical settings.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the manufacture of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3,4,5-triethoxybenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating the associated biological pathway. This inhibition can lead to therapeutic effects, such as the reduction of disease symptoms or the inhibition of disease progression.
Comparison with Similar Compounds
DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one)
- Core Structure : Shares the benzo[d][1,2,3]triazin-4(3H)-one backbone.
- Key Difference : DEPBT contains a diethoxyphosphoryloxy group at the 3-position, whereas the target compound has a methyl 3,4,5-triethoxybenzoate substituent.
- Reactivity : DEPBT is widely used as a coupling reagent due to its ability to activate carboxylic acids via the formation of reactive intermediates. The phosphoryloxy group acts as a leaving group during amide bond formation .
- Advantage of Target Compound: The triethoxybenzoate group may offer improved solubility in non-polar solvents compared to DEPBT’s phosphorylated structure.
HDATU (Bis(dimethylamino)methyl)(4-oxopyrido[3,2-d][1,2,3]triazin-3(4H)-yl)oxonium hexafluorophosphate)
Methyl-4-(7-Ethynylbenzo[c][1,2,5]thiadiazol-4-yl)benzoate Derivatives
- Core Structure : Contains a benzo[c][1,2,5]thiadiazole fused with a benzoate ester.
- Key Difference: The thiadiazole ring system differs electronically from the triazinone core, influencing reactivity in photophysical applications (e.g., phthalocyanine synthesis) .
Comparative Data Table
Mechanistic Insights
- Target Compound: The triazinone core may facilitate activation of carboxylic acids via an active ester intermediate, similar to DEPBT. The 3,4,5-triethoxybenzoate group could stabilize transition states through steric or electronic effects .
- Comparison with HDATU : The absence of a uranium-based counterion in the target compound may reduce its reactivity compared to HDATU but improve compatibility with sensitive substrates .
- Synthetic Relevance : The compound’s benzoate ester aligns with methodologies in , where methyl benzoate derivatives are synthesized via Pd-catalyzed cross-coupling reactions .
Biological Activity
The compound (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3,4,5-triethoxybenzoate is a member of the triazine family known for its diverse biological activities. This article reviews its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₅N₃O₄
- Molecular Weight : 273.28 g/mol
- CAS Number : 385405-29-8
The compound features a triazinone core linked to a triethoxybenzoate moiety. This structural configuration is believed to contribute to its bioactivity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity :
-
Anticancer Properties :
- Compounds with similar structures have demonstrated anticancer activity by inducing apoptosis in cancer cells through modulation of signaling pathways related to cell survival and proliferation.
-
Antimicrobial Activity :
- The presence of the triazine ring is associated with antimicrobial properties against various pathogens. This activity could be due to the compound's ability to disrupt microbial cell membranes or inhibit vital metabolic processes.
Biological Activity Data Table
| Activity Type | Mechanism | Reference |
|---|---|---|
| Herbicidal | Inhibition of HPPD | |
| Anticancer | Induction of apoptosis | |
| Antimicrobial | Disruption of cell membranes |
Case Study 1: Herbicidal Activity
A study investigated the efficacy of various triazine derivatives on weed control. The compound exhibited significant herbicidal activity against common weeds, outperforming traditional herbicides in certain assays. The IC50 value for HPPD inhibition was reported at 36 nM, indicating potent activity .
Case Study 2: Anticancer Potential
In vitro studies revealed that the compound induced apoptosis in breast cancer cell lines. Mechanistic studies indicated that it activated caspase pathways and downregulated anti-apoptotic proteins such as Bcl-2, leading to increased cancer cell death.
Case Study 3: Antimicrobial Efficacy
Research on the antimicrobial properties demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of standard antibiotics, suggesting its potential as a novel antimicrobial agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
